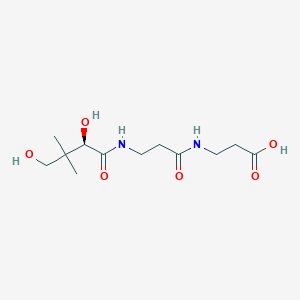

N-D-Pantothenoyl-beta-Alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

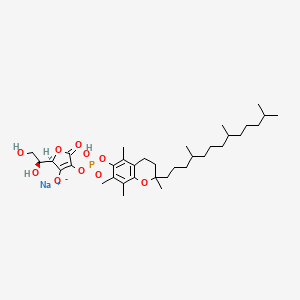

N-D-Pantothenoyl-beta-Alanine is a derivative of pantothenic acid, also known as vitamin B5. This compound is a water-soluble B complex vitamin that serves as a structural component of coenzyme A (CoA) and acyl carrier protein. It plays a crucial role in the metabolism of carbohydrates, proteins, and fats, making it essential for various biological functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-D-Pantothenoyl-beta-Alanine can be synthesized through the condensation of D-pantolactone and beta-alanine. This reaction typically involves heating in the presence of alcohols such as methanol or ethanol . Another method involves the use of pantoate-beta-alanine ligase (PBL) enzyme, which catalyzes the ATP-dependent ligation of D-pantoic acid and beta-alanine .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Metabolic engineering of microorganisms like Bacillus megaterium has been used to enhance the biocatalytic production of D-pantothenic acid, which is then converted to this compound .

Analyse Des Réactions Chimiques

Types of Reactions: N-D-Pantothenoyl-beta-Alanine undergoes various chemical reactions, including:

Condensation Reactions: Formation of this compound from D-pantolactone and beta-alanine.

Hydrolysis: Breakdown of this compound into its constituent parts under acidic or basic conditions.

Common Reagents and Conditions:

Alcohols (Methanol, Ethanol): Used in the condensation reaction.

Enzymes (PBL): Catalyze the ligation of D-pantoic acid and beta-alanine.

Major Products:

D-Pantothenic Acid: A precursor in the synthesis of this compound.

Coenzyme A: A major product formed from the metabolism of this compound.

Applications De Recherche Scientifique

N-D-Pantothenoyl-beta-Alanine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of coenzyme A and other related compounds.

Biology: Plays a role in the biosynthesis of pantothenate, which is essential for various metabolic pathways.

Medicine: Investigated for its potential in reducing cholesterol levels and treating dyslipidemia.

Industry: Used in the fortification of food products to address vitamin deficiencies.

Mécanisme D'action

N-D-Pantothenoyl-beta-Alanine exerts its effects by participating in the biosynthesis of coenzyme A. The compound is metabolized by enzymes such as pantothenate kinase, pante-theine adenylyltransferase, and dephosphocoenzyme A kinase to form ethyldethiacoenzyme A (EtdtCoA). This process involves the interaction of the PanD and PanZ proteins, which regulate the supply of beta-alanine in response to coenzyme A concentration .

Comparaison Avec Des Composés Similaires

Pantothenic Acid (Vitamin B5): A precursor to N-D-Pantothenoyl-beta-Alanine and an essential growth factor for yeasts.

Pantothenate Synthetase: An enzyme that catalyzes the ATP-dependent condensation of pantoic acid and beta-alanine to yield pantothenic acid.

Uniqueness: this compound is unique due to its role as a structural component of coenzyme A and its involvement in various metabolic pathways. Its ability to be synthesized through both chemical and enzymatic methods also sets it apart from other similar compounds .

Propriétés

Numéro CAS |

897045-90-8 |

|---|---|

Formule moléculaire |

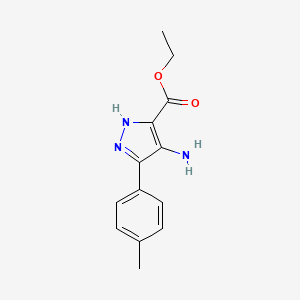

C12H22N2O6 |

Poids moléculaire |

290.31 g/mol |

Nom IUPAC |

3-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]propanoic acid |

InChI |

InChI=1S/C12H22N2O6/c1-12(2,7-15)10(19)11(20)14-5-3-8(16)13-6-4-9(17)18/h10,15,19H,3-7H2,1-2H3,(H,13,16)(H,14,20)(H,17,18)/t10-/m0/s1 |

Clé InChI |

ZEFQNPXWTQSVAH-JTQLQIEISA-N |

SMILES isomérique |

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCC(=O)O)O |

SMILES canonique |

CC(C)(CO)C(C(=O)NCCC(=O)NCCC(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.